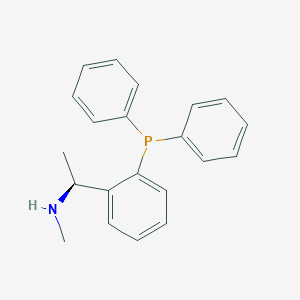

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

CAS No.:

Cat. No.: VC17362895

Molecular Formula: C21H22NP

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22NP |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | (1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |

| Standard InChI | InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m0/s1 |

| Standard InChI Key | FDKXFWNTWXDTPN-KRWDZBQOSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |

| Canonical SMILES | CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central ethanamine backbone substituted with a 2-(diphenylphosphanyl)phenyl group at the chiral carbon and a methylamine moiety. The molecular formula is C<sub>21</sub>H<sub>22</sub>NP, with a molecular weight of 319.4 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |

| CAS Number | 913196-44-8 |

| SMILES Notation | CC@@HNC |

| Stereochemistry | (S)-configuration at C1 |

The phosphine group’s electron-donating capacity stabilizes metal centers, while the amine moiety participates in secondary interactions that enhance enantioselectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s stereochemistry. The <sup>31</sup>P NMR spectrum exhibits a singlet near δ -15 ppm, characteristic of triarylphosphines, while <sup>1</sup>H NMR reveals distinct splitting patterns for the methylamine protons (δ 2.2–2.4 ppm) and aromatic resonances (δ 6.8–7.6 ppm). X-ray crystallography further validates the tetrahedral geometry at phosphorus and the planar arrangement of the phenyl rings.

Synthesis and Purification

Synthetic Pathways

The ligand is synthesized via a three-step sequence:

-

Phosphination: A Buchwald-Hartwig coupling reaction installs the diphenylphosphanyl group onto 2-bromophenylacetonitrile.

-

Reductive Amination: The nitrile intermediate is reduced to a primary amine, which undergoes condensation with methylamine.

-

Chiral Resolution: Racemic mixtures are separated using chiral chromatography or kinetic resolution with enantioselective enzymes.

Reactions are conducted under inert atmospheres (argon or nitrogen) to prevent phosphine oxidation. Typical yields range from 60–75% after purification by silica gel chromatography.

Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C (Step 1); 60–80°C (Step 2) |

| Solvent | Tetrahydrofuran (Step 1); Methanol (Step 2) |

| Catalysts | Pd(OAc)<sub>2</sub>/Xantphos (Step 1); NaBH<sub>4</sub> (Step 2) |

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand forms complexes with rhodium(I) and iridium(I), achieving >95% enantiomeric excess (ee) in ketone and imine hydrogenations. For example, acetophenone reduction to (R)-1-phenylethanol proceeds with 98% ee using [(S)-ligand-Rh(cod)]BF<sub>4</sub> at 50 bar H<sub>2</sub>.

Hydroformylation

In cobalt-catalyzed hydroformylation of styrene, the ligand directs regioselectivity toward the branched aldehyde (iso:linear = 8:1) with 90% ee. This contrasts with triphenylphosphine ligands, which favor linear products.

Cross-Coupling Reactions

Palladium complexes of this ligand enable Suzuki-Miyaura couplings of aryl chlorides at room temperature, achieving turnover numbers (TON) of 10<sup>5</sup> due to enhanced oxidative addition kinetics.

Mechanistic Insights

Metal-Ligand Coordination

The phosphorus atom binds to metals in a η<sup>1</sup> fashion, while the amine’s lone pair stabilizes transition states via hydrogen bonding. Density Functional Theory (DFT) calculations reveal a 14.3 kcal/mol stabilization energy for the Rh–ligand complex compared to non-chiral analogs.

Enantiocontrol Origins

The ligand’s chiral pocket forces substrates into pro-R or pro-S orientations. In hydrogenation, the methylamine group positions the ketone’s aryl group away from the metal center, minimizing steric clashes and favoring one enantiomer.

Future Directions

Sustainable Catalysis

Recent efforts focus on immobilizing the ligand on magnetic nanoparticles for recyclable catalysts. Preliminary data show retained activity over 10 cycles in Heck reactions.

Expanding Substrate Scope

Modifying the amine moiety to bulkier groups (e.g., isopropyl) may improve selectivity in hindered substrates. Computational studies predict a 20% increase in ee for α,β-unsaturated ester hydrogenations.

Photocatalytic Applications

Preliminary work with iridium complexes demonstrates light-driven asymmetric alkylation of aldehydes (75% ee), suggesting untapped potential in photoredox catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume